Trisodium pentacyanoaminoferrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

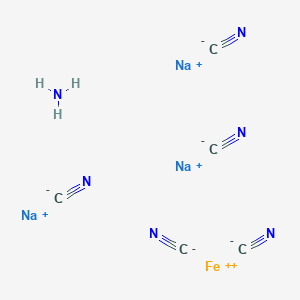

2D Structure

Properties

IUPAC Name |

trisodium;azane;iron(2+);pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMPDCMTFVOHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FeN6Na3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13717-31-2 (Parent) | |

| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

271.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14099-05-9 | |

| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trisodium Pentacyanoaminoferrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium pentacyanoaminoferrate, with the chemical formula Na₃[Fe(CN)₅NH₃], is a coordination compound that has garnered interest in various fields of chemical research. Its distinct reactivity, revolving around the iron center and the labile ammine ligand, makes it a versatile precursor for the synthesis of a range of pentacyanoferrate(II) derivatives. This guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Chemical Properties

This compound is a yellow-green crystalline solid that is highly soluble in water. The central iron atom is in the +2 oxidation state and is coordinated to five cyanide ligands and one ammine ligand in a pseudo-octahedral geometry.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₅H₃FeN₆Na₃ |

| Molecular Weight | 271.93 g/mol |

| Appearance | Yellow-green solid |

| Solubility | Highly soluble in water |

| IR Spectroscopy (CN stretch) | ~2100 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A widely used method for the synthesis of this compound involves the reduction of sodium nitroprusside (this compound) with ammonia.[1]

Materials:

-

Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)

-

Concentrated ammonia solution (28-30%)

-

Ethanol

-

Distilled water

-

Nitrogen or Argon gas

-

Ice bath

Procedure:

-

In a fume hood, dissolve a specific amount of sodium nitroprusside in a minimal amount of distilled water in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

While stirring, slowly bubble nitrogen or argon gas through the solution to create an inert atmosphere. This is crucial to prevent the oxidation of the Fe(II) product.[1]

-

Slowly add an excess of concentrated ammonia solution to the cooled and stirred sodium nitroprusside solution. The reaction is typically carried out under alkaline conditions (pH 10-12).[1]

-

Maintain the reaction mixture at 0-5 °C and continue stirring under an inert atmosphere for several hours. The reaction progress can be monitored by the color change of the solution.

-

Once the reaction is complete, precipitate the product by adding cold ethanol.

-

Collect the yellow-green precipitate by vacuum filtration and wash it with cold ethanol.

-

Dry the product under vacuum.

Stability Analysis in Solution

The stability of this compound in aqueous solution can be assessed by monitoring its UV-Vis spectrum over time under controlled conditions. Degradation often involves the dissociation of the ammine or cyanide ligands.

Materials:

-

This compound

-

Buffer solutions of various pH

-

Constant temperature water bath or incubator

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration in distilled water.

-

Prepare a series of solutions by diluting the stock solution with buffer solutions of different pH values (e.g., acidic, neutral, and alkaline).

-

Place the solutions in a constant temperature environment (e.g., 25 °C or 37 °C).

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Monitor for changes in the absorbance at the characteristic absorption maximum (λmax) of the complex. A decrease in absorbance at λmax indicates degradation.

-

The appearance of new absorption bands may indicate the formation of degradation products.

Quantitative Analysis by UV-Visible Spectrophotometry

The concentration of this compound in a solution can be determined using UV-Visible spectrophotometry by creating a calibration curve.

Materials:

-

This compound of high purity (as a standard)

-

Distilled water

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of the standard this compound.

-

Dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Measurement of Absorbance:

-

Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound.

-

Use distilled water as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution.

-

-

Creation of Calibration Curve:

-

Plot a graph of absorbance versus the concentration of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

-

-

Determination of Unknown Concentration:

-

Measure the absorbance of the unknown sample solution at the same λmax.

-

Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

-

Chemical Reactivity and Signaling Pathways

The chemical reactivity of this compound is primarily characterized by two main types of reactions: redox reactions involving the iron center and ligand substitution reactions at the sixth coordination site occupied by the ammine ligand.

Redox Reactions

The iron(II) center in this compound can be oxidized to iron(III), forming the corresponding pentacyanoaminoferrate(III) complex, [Fe(CN)₅NH₃]²⁻. This reversible redox process is a key feature of its chemistry.[1] Common oxidizing agents like hydrogen peroxide can facilitate this oxidation, while reducing agents such as sodium borohydride can reduce the Fe(III) back to Fe(II).[2]

Ligand Substitution Reactions

The ammine (NH₃) ligand in this compound is relatively labile and can be substituted by other ligands. This property is extensively used to synthesize a variety of pentacyanoferrate(II) complexes with different sixth ligands. For instance, it reacts with aromatic amines to form intensely colored adducts, a reaction that can be utilized for analytical purposes.[1]

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Reactivity pathways of this compound.

References

Synthesis of Trisodium Pentacyanoaminoferrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trisodium pentacyanoaminoferrate, a significant coordination compound with applications in various research and development sectors. This document details the primary synthetic routes, experimental protocols, and key characterization data to facilitate its preparation and analysis in a laboratory setting.

Introduction

This compound, with the chemical formula Na₃[Fe(CN)₅NH₃], is a complex ion consisting of a central iron(II) atom coordinated to five cyanide ligands and one ammine ligand. The compound is of interest due to the reactivity of the ammine ligand, which can be substituted, allowing for the formation of a variety of derivatives. This property makes it a versatile precursor in coordination chemistry and a useful reagent in analytical applications. This guide will focus on the two most prevalent methods for its synthesis: the reaction of sodium nitroprusside with ammonia and the direct synthesis from a ferrous salt.

Comparative Synthesis Data

The selection of a synthetic method often depends on factors such as precursor availability, desired yield, and reaction time. Below is a summary of quantitative data associated with different synthetic approaches.

| Parameter | Sodium Nitroprusside Method (Conventional) | Sodium Nitroprusside Method (Microwave-Assisted) | Ferrous Chloride Method (Conventional) |

| Starting Materials | Sodium nitroprusside, Ammonia | Sodium nitroprusside, Ammonia | Ferrous chloride tetrahydrate, Sodium cyanide, Ammonium hydroxide |

| Typical Reaction Time | ~24 hours[1] | 45 minutes[1] | Not specified |

| Reported Yield | Not specified | 92%[1] | Not specified |

| Reaction Temperature | 0–5 °C[1] | 100 °C[1] | Not specified |

| pH | 10–12[1] | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Method 1: From Sodium Nitroprusside

This is the most widely utilized method for synthesizing this compound, involving the substitution of the nitrosyl ligand in sodium nitroprusside with an ammonia ligand.[1]

Experimental Protocol:

-

Dissolve 10 g of sodium nitroprusside (Na₂[Fe(CN)₅NO]) in 55 mL of 32% ammonia solution.

-

Store the resulting solution in the dark at a temperature between 0–5 °C for 24 hours.[1] Maintaining this low temperature is crucial to minimize side reactions.[1]

-

A yellow-green precipitate of this compound will form.

-

Filter the precipitate from the solution.

-

Wash the precipitate with absolute ethanol to remove excess ammonia.

-

Partially dry the product over sulfuric acid.

-

For long-term storage, keep the compound in a desiccator with calcium chloride.

Method 2: From Ferrous Chloride

An alternative route involves the direct synthesis from an iron(II) salt, which avoids the use of the light-sensitive sodium nitroprusside.[1]

Experimental Protocol:

-

Prepare three separate aqueous solutions:

-

Solution A: Ferrous chloride tetrahydrate (FeCl₂·4H₂O), stabilized with hypophosphorous acid to prevent oxidation of the Fe(II) center.[1]

-

Solution B: Sodium cyanide (NaCN). The molar ratio of ferrous chloride to sodium cyanide should be 1:5.[1]

-

Solution C: Ammonium hydroxide (NH₄OH). The concentration should be between two to ten equivalents based on the amount of ferrous chloride.[1]

-

-

Concurrently and slowly add Solution A and Solution B to Solution C with constant stirring.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Fe(II) product to Fe(III).[1]

-

Isolate the resulting this compound from the reaction mixture.

-

Purification can be achieved by washing with ethanol and subsequent recrystallization from a minimal amount of water.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of this compound from sodium nitroprusside.

References

An In-depth Technical Guide to the Molecular Structure of Trisodium Pentacyanoaminoferrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Trisodium Pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃]. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this coordination compound.

Core Molecular and Physical Properties

This compound is a yellow-green, water-soluble solid.[1][2] The central iron atom is in the +2 oxidation state (Fe(II)).[1] The compound is notable for its pseudo-octahedral geometry and its role as a precursor in the synthesis of other coordination complexes.[1]

| Property | Value |

| Molecular Formula | C₅H₃FeN₆Na₃[2][3] |

| Molecular Weight | 271.93 g/mol [2][3] |

| IUPAC Name | Trisodium;azane;iron(2+);pentacyanide[2][3] |

| CAS Number | 14099-05-9[2][3] |

| Appearance | Yellow or green solid[2] |

Molecular Structure and Bonding

The core of this compound is the complex anion, [Fe(CN)₅(NH₃)]³⁻. In this complex, a central iron(II) ion is coordinated to five cyanide ligands and one ammine (ammonia) ligand.

Geometry

The [Fe(CN)₅(NH₃)]³⁻ anion exhibits a pseudo-octahedral geometry.[1] The six ligands are positioned at the vertices of an octahedron around the central iron atom. The presence of two different types of ligands (five cyanide and one ammine) leads to a slight distortion from perfect octahedral symmetry.

Crystallographic Data

Representative Crystallographic Data for the Related Fe(III) Complex [4]

| Parameter | Value (Å) |

| Fe-NH₃ Distance | 2.01 |

| Fe-C Distances | 1.89, 1.93, 1.94 |

| C-N Distances | 1.14, 1.17 |

Note: These values are for the Fe(III) complex and may vary slightly for the Fe(II) complex.

Bonding and Electronic Structure

The bonding in the [Fe(CN)₅(NH₃)]³⁻ complex can be understood using Ligand Field Theory. The cyanide ligand is a strong-field ligand that engages in π-backbonding. The iron(II) center, with its filled t₂g orbitals, donates electron density back to the empty π* antibonding orbitals of the cyanide ligands.[1] This interaction strengthens the iron-cyanide bond.

References

In-depth Technical Guide to Trisodium Pentacyanoaminoferrate (CAS Number: 14099-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium pentacyanoaminoferrate, also known by synonyms such as Sodium pentacyanoammineferroate(II), is an inorganic coordination compound with the CAS number 14099-05-9. This complex consists of a central iron(II) ion coordinated to five cyanide ligands and one ammine ligand, with three sodium ions as counterions. It is typically available as a yellow-green crystalline solid that is soluble in water.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its known applications and biological interactions.

Core Properties

This compound is a well-characterized coordination complex. Its properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 14099-05-9 | [1][2][3] |

| Molecular Formula | C₅H₃FeN₆Na₃ | [1][2][3] |

| Molecular Weight | 271.93 g/mol | [1][2][3] |

| Appearance | Yellow-green crystalline solid | [1][2] |

| Solubility | Soluble in water | [1] |

| Purity (typical) | ≥95% | [1] |

| IUPAC Name | Trisodium;azane;iron(2+);pentacyanide | [2][3] |

| InChI Key | OGMPDCMTFVOHSM-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| Infrared (IR) Spectroscopy | ~2100 cm⁻¹ (C≡N stretching vibration) | [2] |

| UV-Visible (UV-Vis) Spectroscopy | Used for quantitative analysis. Forms colored adducts with aromatic nitro compounds with λmax in the range of 480–540 nm. | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reduction of sodium nitroprusside (disodium pentacyanonitrosylferrate) with ammonia.[1] An alternative method involves the direct reaction of an iron(II) salt with sodium cyanide and ammonia.[4]

Experimental Protocol: Synthesis from Sodium Nitroprusside

This protocol is based on the well-established reduction of sodium nitroprusside.

Materials:

-

Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)

-

Concentrated ammonia solution (e.g., 28-30%)

-

Ethanol

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Ice bath

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitroprusside in deionized water. The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent oxidation of the iron(II) center.[1]

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[1]

-

Addition of Ammonia: Slowly add an excess of concentrated ammonia solution to the cooled sodium nitroprusside solution using a dropping funnel. The pH of the reaction mixture should be maintained in the alkaline range of 10-12.[1]

-

Reaction: Allow the reaction to proceed with continuous stirring at 0-5 °C for approximately 24 hours. The reaction should be carried out in the dark to prevent photodegradation of the reactants and product.[1]

-

Precipitation and Isolation: The product, this compound, will precipitate out of the solution as a yellow-green solid. Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove unreacted ammonia and other impurities.[1]

-

Drying: Dry the final product under vacuum.

Experimental Workflow: Synthesis from Sodium Nitroprusside

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a toxic compound.[1][3]

GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral) |

| Danger | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) |

| Danger | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) |

| Danger | H331: Toxic if inhaled |

Data from PubChem.[3]

Precautionary Statements: Users should handle this compound with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood. Avoid ingestion, inhalation, and contact with skin.[3]

Applications and Biological Relevance

The primary applications of this compound are in the field of analytical chemistry. It is utilized as a reagent for the spectrophotometric determination of various substances, including aromatic nitro compounds.[1] It also plays a role in fundamental coordination chemistry research.

Signaling Pathways and Drug Development

Currently, there is no scientific literature that directly implicates this compound in the modulation of specific biological signaling pathways. Its chemical properties are not suggestive of a role as a signaling molecule or a modulator of common drug targets. The compound's toxicity is primarily attributed to the presence of cyanide ligands. The focus of research on this and similar pentacyanoferrate complexes has been on their coordination chemistry, reactivity, and analytical applications rather than their interaction with biological systems in a therapeutic context.[5][6] Therefore, its direct relevance to drug development as a therapeutic agent is considered low.

Logical Relationship of Compound to Biological Activity

Caption: Assessment of the biological relevance of this compound.

References

- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-311761) | 14099-05-9 [evitachem.com]

- 3. Ferrate(3-), amminepentakis(cyano-C)-, trisodium | C5H3FeN6Na3 | CID 167002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1316531A1 - Method of making trisodium pentacyanoamminoferrate II and use thereof in a method for preparing substituted aromatic amines - Google Patents [patents.google.com]

- 5. Inorganic Chemical Biology: From small metal complexes in biological systems to metallo-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

In-Depth Technical Guide to Trisodium Pentacyanoaminoferrate: Solubility, Synthesis, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trisodium pentacyanoaminoferrate, with a focus on its solubility, experimental protocols for its synthesis and use, and its role in analytical chemistry. This document is intended to serve as a valuable resource for professionals in research and drug development.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents and at various temperatures is not extensively documented in publicly available literature. However, based on existing information, the following summary provides the best available data and informed estimations.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | Ambient | Highly Soluble; ≥ 1 g/100 mL | [1] |

| Ethanol | Ambient | Insoluble/Slightly Soluble | [1] |

| Methanol | Ambient | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Ambient | Data not available | |

| Acetone | Ambient | Data not available |

Note on Solubility Data: The United States Pharmacopeia (USP) standards confirm the solubility of this compound by the clear dissolution of 500 mg in 50 mL of water, which corresponds to a solubility of at least 1 g/100 mL.[1] The compound is often washed with ethanol during its synthesis, suggesting low solubility in this solvent.[1] For other organic solvents, experimental determination is recommended.

Experimental Protocols

Synthesis of this compound from Sodium Nitroprusside

This protocol describes the most common laboratory-scale synthesis of this compound.

Materials:

-

Sodium Nitroprusside (Sodium pentacyanonitrosylferrate(II))

-

Concentrated Ammonia Solution (32%)

-

Absolute Ethanol

-

Sulfuric Acid (for desiccator)

-

Calcium Chloride (for desiccator)

-

Distilled Water

-

Filtration apparatus (e.g., Büchner funnel)

-

Desiccator

Procedure:

-

Dissolve 10 g of sodium nitroprusside in 55 mL of 32% ammonia solution.

-

Store the solution in a light-protected container at 0°C for 24 hours. A yellow-green precipitate of this compound will form.[1]

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected precipitate with absolute ethanol to remove any unreacted ammonia.[1]

-

Partially dry the product in a desiccator containing sulfuric acid.

-

For long-term storage, transfer the partially dried product to a desiccator containing calcium chloride. The compound should be used within 48 hours as it is prone to decomposition, indicated by a color change to brownish-green.[1]

Workflow for the Synthesis of this compound:

Synthesis Workflow

Spectrophotometric Quantification of Aromatic Nitro Compounds

This compound is a key reagent in the colorimetric determination of aromatic nitro compounds. This method involves the reduction of the nitro group to a primary amine, which then reacts with the iron complex to form a colored product.

Materials:

-

This compound solution

-

Aromatic nitro compound standard and sample solutions

-

Reducing agent (e.g., Zinc dust and Calcium Chloride)

-

Spectrophotometer

Procedure:

-

Reduction of the Nitro Compound: Reduce the aromatic nitro compound to its corresponding primary aromatic amine. This can be achieved using a suitable reducing agent, such as zinc dust in the presence of calcium chloride.[1]

-

Color Formation: Add the this compound solution to the solution containing the newly formed aromatic amine. A purple-colored product will form.[1]

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at its wavelength of maximum absorbance (typically between 480-540 nm).[1]

-

Quantification: Prepare a calibration curve using standard solutions of the aromatic nitro compound. Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve. Linearity is often observed in concentration ranges such as 8–180 µg/mL for compounds like isradipine.[1]

Reaction Pathway for the Quantification of Aromatic Nitro Compounds:

Analytical Reaction Pathway

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways in the traditional sense, its utility in detecting and quantifying molecules of biological and pharmaceutical importance, such as nitroaromatic drugs, is significant. The logical relationship in its analytical application is a sequential process of chemical transformation enabling detection, as illustrated in the diagram above. The core principle is the conversion of a non-chromophoric analyte (the nitro compound) into a detectable, colored species through a specific chemical reaction.

References

An In-depth Technical Guide on the Spectral Properties of Trisodium Pentacyanoaminoferrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Trisodium pentacyanoaminoferrate, a compound of interest in various chemical and pharmaceutical research areas. This document details the key spectroscopic characteristics, experimental protocols for their determination, and a summary of the synthetic methodology.

Introduction

This compound, with the chemical formula Na₃[Fe(CN)₅NH₃], is a coordination compound featuring a central iron(II) ion coordinated to five cyanide ligands and one ammine ligand. Its electronic structure and coordination environment give rise to distinct spectral properties that are crucial for its characterization and the understanding of its reactivity. This guide will delve into the Ultraviolet-Visible (UV-Vis), Infrared (IR), Mössbauer, and Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of sodium nitroprusside (disodium pentacyanonitrosylferrate(II)) with ammonia in an aqueous solution.

Experimental Protocol: Synthesis

Materials:

-

Disodium pentacyanonitrosylferrate(II) dihydrate (Sodium Nitroprusside)

-

Concentrated ammonia solution

-

Ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Dissolve a specific amount of sodium nitroprusside dihydrate in distilled water in a flask with constant stirring.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated ammonia solution to the cooled sodium nitroprusside solution while stirring continuously. The color of the solution will change, indicating the substitution of the nitrosyl ligand with the ammine ligand.

-

Continue stirring the reaction mixture in the ice bath for a designated period, typically several hours, to ensure the completion of the reaction.

-

After the reaction is complete, slowly add cold ethanol to the solution to precipitate the product, this compound.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the final product in a low-temperature oven or a desiccator to obtain a crystalline solid.

Below is a workflow diagram illustrating the synthesis process.

Spectral Properties and Data

The following sections detail the key spectral characteristics of this compound. The quantitative data is summarized in tables for clarity and ease of comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the complex. The spectrum is characterized by absorption bands corresponding to d-d transitions of the iron center and metal-to-ligand charge transfer (MLCT) bands.

Table 1: UV-Vis Spectral Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |

| ~395 nm | Not specified | d-d transition |

Note: Specific molar absorptivity values are not consistently reported in the literature and can vary with solvent and concentration.

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (typically 1 cm path length).

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., distilled water). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a second matched quartz cuvette with the prepared sample solution.

-

Data Acquisition: Place the blank and sample cuvettes in the respective holders in the spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the vibrational modes of its constituent ligands. The most prominent feature is the strong absorption band due to the C≡N stretching vibration.

Table 2: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium | N-H stretching (ammine ligand) |

| ~2100 | Strong | C≡N stretching (cyanide ligands)[1] |

| ~1600 | Medium | N-H bending (ammine ligand) |

| ~600-500 | Medium | Fe-C stretching and Fe-CN bending |

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Sample preparation accessories (e.g., KBr press or ATR accessory).

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of the iron atom in this compound. It provides information about the oxidation state, spin state, and symmetry of the coordination sphere.

Table 3: Mössbauer Spectral Parameters for this compound (at room temperature)

| Parameter | Value (mm/s) | Interpretation |

| Isomer Shift (δ) | ~0.25 - 0.30 (relative to sodium nitroprusside) | Consistent with a low-spin Fe(II) center. |

| Quadrupole Splitting (ΔEQ) | 0.68 - 0.80 | Indicates a distortion from perfect octahedral symmetry due to the presence of the ammine ligand, which is different from the cyanide ligands.[2] |

Instrumentation:

-

Mössbauer spectrometer, consisting of a radioactive source (e.g., ⁵⁷Co in a rhodium matrix), a velocity transducer, a detector, and a data acquisition system.

-

Cryostat for low-temperature measurements (if required).

Procedure:

-

Sample Preparation: A solid, powdered sample of this compound is placed in a sample holder. The optimal thickness of the sample depends on the iron content.

-

Data Acquisition: The radioactive source is moved with a range of velocities relative to the sample, which modulates the energy of the emitted gamma rays via the Doppler effect. The detector measures the transmission of gamma rays through the sample as a function of the source velocity.

-

Spectrum Generation: Resonant absorption of gamma rays by the ⁵⁷Fe nuclei in the sample occurs at specific velocities, resulting in a Mössbauer spectrum.

-

Data Analysis: The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔEQ). The isomer shift is reported relative to a standard reference material, such as α-iron at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of this compound is challenging due to the presence of the quadrupolar ¹⁴N nucleus and the potential for paramagnetic impurities. However, ¹³C NMR can provide information about the cyanide ligands.

Table 4: Expected NMR Spectral Characteristics for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |

| ¹³C | ~130-140 | A single resonance is expected for the five equivalent cyanide carbons. |

| ¹H | Not typically observed | The protons of the ammine ligand may be difficult to observe due to exchange with the solvent and quadrupolar broadening from the adjacent nitrogen. |

Instrumentation:

-

High-field Nuclear Magnetic Resonance (NMR) spectrometer equipped with a suitable probe for ¹³C detection.

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., D₂O). The concentration should be as high as solubility allows to obtain a good signal-to-noise ratio for ¹³C NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal or external standard (e.g., TMS or DSS).

Signaling Pathways and Logical Relationships

Currently, there is no specific, well-defined signaling pathway in which this compound is known to be a key signaling molecule in the classical biological sense. Its utility in research is primarily as a precursor for other compounds or as a model system in coordination chemistry.

However, we can represent the logical relationship of its synthesis and characterization as a workflow.

Conclusion

This technical guide has provided a detailed overview of the key spectral properties of this compound, including UV-Vis, IR, Mössbauer, and NMR spectroscopy. The provided data tables and experimental protocols offer a valuable resource for researchers and scientists working with this compound. The distinct spectral signatures, particularly the strong C≡N stretch in the IR and the characteristic quadrupole splitting in the Mössbauer spectrum, serve as reliable tools for its identification and characterization. Further research to precisely determine the molar absorptivity in various solvents and to obtain high-resolution NMR data would further enhance the understanding of this important coordination complex.

References

An In-depth Technical Guide to the Stability and Reactivity of Trisodium Pentacyanoaminoferrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃], is a complex inorganic salt that has garnered significant interest within various scientific domains, including analytical chemistry and catalysis. Its utility is intrinsically linked to its stability under diverse conditions and its reactivity, which is characterized by ligand substitution and redox processes at the central iron atom. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

This compound is a yellow-green crystalline solid that is highly soluble in water. The central iron atom is in the +2 oxidation state and is coordinated to five cyanide ligands and one ammine ligand in a pseudo-octahedral geometry.

| Property | Value |

| Molecular Formula | Na₃[Fe(CN)₅NH₃] |

| Molecular Weight | 271.93 g/mol |

| Appearance | Yellow-green crystalline solid |

| Solubility | High in water |

| Iron Oxidation State | Fe(II) |

Stability

The stability of this compound is a critical factor for its storage, handling, and application. Its degradation can be influenced by temperature, light, and pH.

Thermal Stability

Photostability

Like many cyanide complexes, this compound can be sensitive to light. It is recommended to store the compound in the dark to prevent photodegradation.

pH Stability

The stability of this compound in aqueous solution is pH-dependent. In acidic solutions, protonation of the cyanide ligands can occur, potentially leading to the release of toxic hydrogen cyanide gas and the formation of Prussian blue. The complex is most stable in alkaline conditions (pH 10-12).

Reactivity

The reactivity of this compound is primarily centered on two key processes: redox reactions involving the iron center and ligand substitution reactions.

Redox Reactivity

The iron(II) center can be oxidized to iron(III), forming the corresponding pentacyanoaminoferrate(III) complex, [Fe(CN)₅NH₃]²⁻. This is a reversible process.

Oxidation: Na₃[Fe(CN)₅NH₃] → Na₂[Fe(CN)₅NH₃] + Na⁺ + e⁻

Common oxidizing agents such as hydrogen peroxide can facilitate this oxidation.

Reduction: The Fe(III) complex can be reduced back to the Fe(II) state using reducing agents like sodium borohydride.

While a specific standard redox potential for the [Fe(CN)₅NH₃]³⁻/[Fe(CN)₅NH₃]²⁻ couple is not widely reported, the redox potential of pentacyanoferrate complexes is influenced by the nature of the sixth ligand.

Ligand Substitution Reactivity

The ammine ligand in this compound can be replaced by other ligands. The mechanism of these substitution reactions in pentacyanoferrate(II) complexes is generally considered to be dissociative, proceeding through a short-lived aquated intermediate, [Fe(CN)₅(H₂O)]³⁻.

The rate of ligand substitution is dependent on the nature of the entering ligand.

| Entering Ligand | Rate Constant (k) at 25°C |

| Pyrazine | 10 M⁻¹s⁻¹ |

| 4,4'-bipyridine | 50 M⁻¹s⁻¹ |

| 1,2-bis(4-pyridyl)ethane | 66 M⁻¹s⁻¹ |

| trans-1,2-bis(4-pyridyl)ethylene | 95 M⁻¹s⁻¹ |

Note: These rate constants are for the formation of dinuclear complexes from the aquated pentacyanoferrate(II) intermediate and illustrate the influence of the entering ligand on the reaction rate.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent.

Method 1: From Sodium Nitroprusside

This method involves the reduction of sodium nitroprusside with ammonia.

-

Materials: Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O), concentrated ammonia solution, ethanol.

-

Procedure:

-

Dissolve sodium nitroprusside in deionized water in a flask and cool the solution to 0-5°C in an ice bath.

-

Slowly add an excess of cold, concentrated ammonia solution with constant stirring. The pH should be maintained between 10 and 12.

-

Continue stirring in the ice bath for several hours. The color of the solution will change from red to yellow-green.

-

Precipitate the product by adding cold ethanol to the reaction mixture.

-

Filter the resulting yellow-green precipitate, wash with ethanol, and dry under vacuum.

-

Method 2: From Ferrous Chloride

This method avoids the use of the light-sensitive sodium nitroprusside.

-

Materials: Ferrous chloride tetrahydrate (FeCl₂·4H₂O), sodium cyanide (NaCN), concentrated ammonium hydroxide, hypophosphorous acid (as a stabilizer).

-

Procedure:

-

Prepare an aqueous solution of ferrous chloride tetrahydrate stabilized with a small amount of hypophosphorous acid.

-

Prepare a separate aqueous solution of sodium cyanide.

-

Concurrently add the ferrous chloride solution and the sodium cyanide solution to a stirred, concentrated solution of ammonium hydroxide. The molar ratio of ferrous chloride to sodium cyanide should be approximately 1:5.

-

Continue stirring for a specified period to allow for the formation of the complex.

-

Isolate the product by precipitation with a suitable organic solvent, followed by filtration, washing, and drying.

-

Kinetic Study of Ligand Substitution

A general protocol for studying the kinetics of ligand substitution using UV-Vis spectrophotometry.

-

Materials: this compound, the entering ligand of interest, buffered aqueous solutions.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable buffer.

-

Prepare a series of solutions of the entering ligand at different concentrations in the same buffer.

-

Initiate the reaction by mixing the this compound solution with a ligand solution in a cuvette.

-

Monitor the change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivities over time using a UV-Vis spectrophotometer.

-

Determine the pseudo-first-order rate constant (k_obs) from the absorbance versus time data.

-

Repeat the experiment with different concentrations of the entering ligand.

-

Plot k_obs versus the concentration of the entering ligand to determine the second-order rate constant for the substitution reaction.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Redox Cycle

Caption: Redox cycle of the pentacyanoaminoferrate complex.

Ligand Substitution Mechanism

Caption: Dissociative mechanism for ligand substitution.

Methodological & Application

Application Notes and Protocols: Trisodium Pentacyanoaminoferrate in Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium pentacyanoaminoferrate(II), Na₃[Fe(CN)₅NH₃], is a versatile coordination compound with significant applications in analytical spectroscopy. Its utility stems from the lability of the ammine ligand, which can be readily substituted by other ligands, leading to the formation of intensely colored complexes. This property is particularly valuable for the spectrophotometric determination of various analytes, including pharmaceuticals and nitric oxide. These application notes provide detailed protocols for the use of this compound(II) in key spectroscopic applications.

Application 1: Spectrophotometric Determination of Isoniazid

Isoniazid (INH), a primary drug for tuberculosis treatment, can be quantified using a pentacyanoferrate(II) complex. The method is based on the formation of a stable, colored complex between the aquated form of the pentacyanoferrate(II) ion and isoniazid. This compound(II) serves as the precursor for the reactive aquapentacyanoferrate(II) ion.

Signaling Pathway: Isoniazid Determination

Caption: Workflow for the spectrophotometric determination of Isoniazid.

Experimental Protocol: Isoniazid Determination

1. Materials and Reagents:

-

This compound(II)

-

Isoniazid (analytical standard)

-

Deionized water

-

UV-Vis Spectrophotometer

2. Preparation of Reagents:

-

This compound(II) Solution (0.1 M): Dissolve an appropriate amount of this compound(II) in deionized water to obtain a 0.1 M solution. This solution should be freshly prepared as the ammine ligand undergoes aquation.

-

Isoniazid Standard Solutions: Prepare a stock solution of isoniazid (e.g., 100 µg/mL) in deionized water. From this stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL.[1]

3. Experimental Procedure:

-

In a series of 10 mL volumetric flasks, add 1.0 mL of the 0.1 M this compound(II) solution.

-

To each flask, add a different volume of the isoniazid standard solutions to cover the desired concentration range.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 5-10 minutes) for the color to develop fully.

-

Dilute the solutions to the mark with deionized water and mix well.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for the pentacyano(isoniazid)ferrate(II) complex is typically in the visible region.

-

Construct a calibration curve by plotting the absorbance versus the concentration of isoniazid.

-

For the determination of isoniazid in a sample, prepare the sample solution and treat it in the same manner as the standard solutions. Measure its absorbance and determine the concentration from the calibration curve.

Quantitative Data: Isoniazid Determination

| Parameter | Value | Reference |

| Linearity Range | 1 - 20 µg/mL | [1] |

| Limit of Detection (LOD) | 0.5 µg/mL | [1] |

| Limit of Quantification (LOQ) | 1 µg/mL | [1] |

Application 2: Spectroscopic Detection of Nitric Oxide

This compound(II) can be used for the detection of nitric oxide (NO). The aquated form, aquapentacyanoferrate(II), reacts with NO to form the pentacyanonitrosylferrate(II) complex, [Fe(CN)₅NO]³⁻, which exhibits a characteristic UV-Vis spectrum.

Signaling Pathway: Nitric Oxide Detection

Caption: Reaction pathway for the detection of Nitric Oxide.

Experimental Protocol: Nitric Oxide Detection

1. Materials and Reagents:

-

This compound(II)

-

Nitric oxide (NO) gas or a reliable NO donor

-

Deoxygenated buffer solution (e.g., phosphate buffer, pH 7.4)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

2. Preparation of Reagents:

-

Aquapentacyanoferrate(II) Solution: Prepare a solution of this compound(II) in deoxygenated buffer. The aquation to [Fe(CN)₅H₂O]³⁻ occurs in solution.[2] The concentration should be optimized based on the expected NO concentration and the path length of the cuvette.

-

Nitric Oxide Solution: Prepare a saturated solution of NO by bubbling NO gas through a deoxygenated buffer. The concentration of the saturated solution depends on the temperature and pressure.

3. Experimental Procedure:

-

Place the aquapentacyanoferrate(II) solution in a sealed cuvette with a septum.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).

-

Record the initial UV-Vis spectrum of the aquapentacyanoferrate(II) solution.

-

Inject a known amount of the NO solution into the cuvette using a gas-tight syringe.

-

Immediately start recording the UV-Vis spectra at regular time intervals to monitor the formation of the [Fe(CN)₅NO]³⁻ complex.[2] The formation can be followed by the appearance of new absorption bands characteristic of the nitrosyl complex.

-

The rate of formation of the complex is dependent on the NO concentration, allowing for its quantification.

Quantitative Data: Nitric Oxide Reaction Kinetics

The reaction between [Fe(CN)₅H₂O]³⁻ and NO is a complex process. The dissociation of NO from the resulting [Fe(CN)₅NO]³⁻ complex has been studied, providing insights into the stability of the adduct.

| Parameter | Value (at 25.0 °C, I = 0.1 M, pH 10.2) | Reference |

| Dissociation Rate Constant (k_d) | (1.58 ± 0.06) x 10⁻⁵ s⁻¹ | [2] |

| Activation Enthalpy (ΔH‡_d) | 106.4 ± 0.8 kJ mol⁻¹ | [2] |

| Activation Entropy (ΔS‡_d) | +20 ± 2 J K⁻¹ mol⁻¹ | [2] |

Application 3: Spectrophotometric Analysis of Aromatic Nitro Compounds

A significant application of this compound(II) is in the indirect spectrophotometric analysis of aromatic nitro compounds. The method involves the chemical reduction of the nitro group to a primary aromatic amine, which then reacts with the pentacyanoferrate(II) complex to form a colored adduct.

Experimental Workflow: Aromatic Nitro Compound Analysis

Caption: Workflow for the analysis of aromatic nitro compounds.

Experimental Protocol: Aromatic Nitro Compound Analysis

1. Materials and Reagents:

-

This compound(II)

-

Aromatic nitro compound of interest

-

Reducing agent (e.g., SnCl₂/HCl, or catalytic hydrogenation setup)

-

Appropriate buffer solutions

-

UV-Vis Spectrophotometer

2. Experimental Procedure:

-

Reduction of the Nitro Compound:

-

Dissolve a known amount of the aromatic nitro compound in a suitable solvent.

-

Add a reducing agent to convert the nitro group to an amine. The choice of reducing agent and reaction conditions (temperature, time) will depend on the specific nitro compound and should be optimized.

-

After the reduction is complete, neutralize the solution if necessary and dilute to a known volume.

-

-

Colorimetric Reaction:

-

Take an aliquot of the reduced sample solution containing the aromatic amine.

-

Add a solution of this compound(II). The concentration of the reagent and the reaction time should be optimized to ensure complete color development.

-

The reaction mixture should be buffered to an appropriate pH to facilitate the complexation reaction.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting colored solution at its λmax against a reagent blank.

-

Quantify the concentration of the original nitro compound by using a calibration curve prepared with known concentrations of the nitro compound that have been subjected to the same reduction and colorimetric reaction steps.

-

Conclusion

This compound(II) is a valuable reagent in spectroscopy, offering versatile applications in the quantitative analysis of important pharmaceutical compounds like isoniazid, the detection of bioregulatory molecules such as nitric oxide, and the determination of environmental pollutants like aromatic nitro compounds. The protocols provided herein offer a foundation for researchers to develop and validate specific analytical methods tailored to their needs. The key to successful application lies in the careful optimization of reaction conditions and the use of appropriate controls and calibration standards.

References

Application Notes and Protocols for the Analytical Detection of Trisodium Pentacyanoaminoferrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Trisodium pentacyanoaminoferrate, a compound of interest in various research and development fields. The following protocols are designed to offer robust and reliable analytical procedures for quality control, stability testing, and quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound, leveraging its characteristic light absorption properties. This technique is particularly useful for purity assessment and stability studies by monitoring changes in absorbance.[1]

Application Note

This method allows for the determination of this compound concentration in solution by measuring its absorbance at a specific wavelength. The concentration is directly proportional to the absorbance, following the Beer-Lambert law. Stability studies can be performed by monitoring the absorbance of a solution over time under various conditions (e.g., pH, temperature, light exposure) to detect degradation.[1] A decrease in the absorbance at the characteristic maximum wavelength or the appearance of new peaks can indicate compound degradation.[1]

Experimental Protocol

Instrumentation:

-

A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

-

Matched quartz cuvettes with a 1 cm path length.

Reagents:

-

This compound reference standard of known purity.

-

High-purity water (e.g., Milli-Q or equivalent) or an appropriate buffer solution.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a solution of this compound in high-purity water at a concentration known to give a significant absorbance reading (e.g., 10-50 mg/L).

-

Scan the solution from 800 nm to 200 nm to obtain the full UV-Vis spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax). Based on available spectral data, a characteristic absorption band is expected.[2]

-

-

Preparation of Standard Solutions:

-

Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a known volume of high-purity water to prepare a stock solution (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations. The concentration range should bracket the expected concentration of the unknown samples.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the determined λmax, using high-purity water as a blank.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[3][4]

-

-

Sample Analysis:

-

Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.

-

Measure the absorbance of the sample solution at the λmax.

-

Calculate the concentration of this compound in the sample using the equation from the linear regression.

-

Quantitative Data Summary

| Parameter | Typical Expected Value | Reference |

| Wavelength Maximum (λmax) | To be determined experimentally from the spectrum | [2] |

| Linearity Range | Dependent on instrument and experimental setup | [3][4] |

| Correlation Coefficient (R²) | > 0.995 | [3][4] |

| Limit of Detection (LOD) | To be determined experimentally | |

| Limit of Quantitation (LOQ) | To be determined experimentally |

Electrochemical Detection

The iron center in this compound can reversibly shuttle between its +2 and +3 oxidation states, making it amenable to electrochemical analysis.[1] Cyclic Voltammetry (CV) is a powerful technique to study this redox behavior and can be adapted for quantitative purposes.

Application Note

This method utilizes the electrochemical properties of the Fe(II)/Fe(III) redox couple in the this compound complex. By applying a potential sweep and measuring the resulting current, the concentration of the analyte can be determined. The peak current in a cyclic voltammogram is proportional to the concentration of the electroactive species. This technique is highly sensitive and can be used for trace analysis.

Experimental Protocol

Instrumentation:

-

Potentiostat with cyclic voltammetry capabilities.

-

A standard three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode).

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

-

Counter (Auxiliary) Electrode (e.g., Platinum wire).

-

Reagents:

-

This compound.

-

Supporting electrolyte solution (e.g., 0.1 M KCl or KNO₃ in high-purity water).

-

Polishing materials for the working electrode (e.g., alumina slurries).

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with high-purity water and sonicate briefly in water to remove any polishing residues.

-

-

Electrochemical Cell Setup:

-

Add a known volume of the supporting electrolyte to the electrochemical cell.

-

Immerse the three electrodes in the solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.

-

-

Background Scan:

-

Perform a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential range.

-

-

Sample Analysis:

-

Add a known concentration of this compound to the electrochemical cell.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the Fe(II)/Fe(III) redox couple. The exact potential range should be determined experimentally but can be guided by literature on similar pentacyanoferrate complexes.

-

Record the cyclic voltammogram. The scan will show a set of anodic and cathodic peaks corresponding to the oxidation and reduction of the iron center.

-

-

Quantitative Analysis:

-

To construct a calibration curve, prepare a series of standard solutions of this compound in the supporting electrolyte.

-

Record the cyclic voltammogram for each standard solution under the same experimental conditions.

-

Measure the peak current (anodic or cathodic) for each concentration, correcting for the background current.

-

Plot the peak current versus the concentration and perform a linear regression to obtain the calibration curve.

-

Measure the peak current of the unknown sample and determine its concentration from the calibration curve.

-

Quantitative Data Summary

| Parameter | Typical Expected Value | Reference |

| Potential Range | To be determined experimentally | |

| Scan Rate | 50-100 mV/s (typical starting point) | |

| Linearity Range | To be determined experimentally | |

| Correlation Coefficient (R²) | > 0.99 | |

| Limit of Detection (LOD) | Potentially in the µg/L range | [5] |

| Limit of Quantitation (LOQ) | To be determined experimentally |

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a high-resolution separation technique suitable for ionic species like this compound. This method separates analytes based on their charge and can be used for both qualitative and quantitative analysis, as well as for stability-indicating assays.[6]

Application Note

This method is based on the separation of the negatively charged pentacyanoaminoferrate(II) anion from other components in a sample matrix using an anion-exchange column. The separated analyte is then detected by a UV detector. This technique is highly specific and can resolve the parent compound from its potential degradation products and impurities, making it a powerful stability-indicating method.[6]

Experimental Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

A gradient pump.

-

An autosampler.

-

A column thermostat.

-

A UV-Vis or Photodiode Array (PDA) detector.

-

-

Anion-exchange column suitable for the separation of inorganic anions (e.g., a polymer-based quaternary ammonium functionalized column).

Reagents:

-

This compound reference standard.

-

High-purity water.

-

Reagents for mobile phase preparation (e.g., sodium hydroxide, sodium perchlorate, or other suitable salts and buffers).

Procedure:

-

Chromatographic Conditions (starting point, to be optimized):

-

Column: A suitable anion-exchange column.

-

Mobile Phase: A gradient of an aqueous salt solution (e.g., sodium perchlorate) in a buffered solution (e.g., sodium hydroxide). The exact gradient program needs to be developed to achieve optimal separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV absorbance at a wavelength where the complex absorbs (to be determined from the UV-Vis spectrum).

-

Injection Volume: 10-100 µL.

-

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of the reference standard in high-purity water.

-

Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

-

Dissolve the sample in high-purity water and filter through a 0.45 µm syringe filter before injection.

-

-

Analysis and Calibration:

-

Inject the standard solutions to establish the retention time and to generate a calibration curve by plotting peak area versus concentration.

-

Perform a linear regression analysis to determine the linearity and obtain the calibration equation.

-

Inject the sample solutions to determine the concentration of this compound.

-

-

Forced Degradation Study (for stability-indicating method development):

-

Subject solutions of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).

-

Analyze the stressed samples by the developed IEC method to ensure that the degradation products are well-separated from the parent peak.

-

Quantitative Data Summary

| Parameter | Typical Expected Value | Reference |

| Linearity Range | To be determined experimentally (e.g., 0.2 - 200 mg/L) | [7] |

| Correlation Coefficient (R²) | > 0.999 | [4] |

| Limit of Detection (LOD) | To be determined experimentally | |

| Limit of Quantitation (LOQ) | To be determined experimentally | |

| Precision (%RSD) | < 2% | |

| Accuracy (% Recovery) | 98-102% |

Visualizations

References

- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. industrialpharmacist.com [industrialpharmacist.com]

- 4. altabrisagroup.com [altabrisagroup.com]

- 5. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science.smith.edu [science.smith.edu]

Application Notes and Protocols: Trisodium Pentacyanoaminoferrate in Electrochemical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of trisodium pentacyanoaminoferrate in electrochemical studies, with a focus on its potential use in the development of sensors for neurotransmitters and other pharmaceuticals. This document outlines detailed experimental protocols and presents quantitative data from relevant electrochemical sensing applications.

Introduction to this compound in Electrochemistry

This compound, Na₃[Fe(CN)₅NH₃], is a coordination compound of significant interest in electrochemical research. Its utility stems from the reversible one-electron redox reaction of the iron center (Fe(II)/Fe(III)), which can be exploited for electrocatalytic purposes.[1] This property makes it a promising candidate for the modification of electrode surfaces to facilitate the sensitive and selective detection of various analytes, particularly those of biological and pharmaceutical importance.

The modification of electrode surfaces with this compound can enhance the electron transfer kinetics of sluggish electrochemical reactions, leading to lower overpotentials and increased signal sensitivity. These modified electrodes can be employed in various electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), for the quantitative analysis of target molecules.

Application: Electrochemical Sensing of Dopamine and Ascorbic Acid

A primary application of modified electrodes in neurochemistry and drug development is the sensitive and selective detection of neurotransmitters like dopamine (DA). A significant challenge in this area is the interference from ascorbic acid (AA), which is present in high concentrations in biological fluids and oxidizes at a similar potential to dopamine on bare electrodes. Electrode modification with electrocatalytic materials can help to resolve the voltammetric signals of these two compounds.

While direct studies utilizing this compound for this specific application are not extensively documented in the provided search results, its iron-cyanide core is analogous to other metal hexacyanoferrates that have shown catalytic activity. The protocols and data presented below are based on established methods for dopamine and ascorbic acid detection using modified electrodes and can be adapted for a this compound-based sensor.

Data Presentation

The following tables summarize the performance of various modified electrodes for the electrochemical detection of dopamine and ascorbic acid, providing a benchmark for the development of new sensors.

Table 1: Performance of Modified Electrodes for Dopamine (DA) Detection

| Electrode Modifier | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

| Iron Oxide/Reduced Graphene Oxide | DPV | 0.5 - 100 | 0.12 | [2] |

| Graphene/PEDOT:PSS/Au-Ag Core-Shell | DPV | 0.2 - 100 | 0.01 | [3] |

| Carbon Black Nanoparticles | Voltammetry | Not Specified | Not Specified | [4] |

| Graphene Oxide/Chitosan | SWV | 4 - 18 | 2.67 | [5] |

Table 2: Performance of Modified Electrodes for Ascorbic Acid (AA) Detection

| Electrode Modifier | Analytical Technique | Linear Range (mM) | Limit of Detection (LOD) (μM) | Reference |

| Iron Oxide/Reduced Graphene Oxide | DPV | 1 - 9 | 0.42 | [2] |

| Methionine/Carbon Paste | CV | 0.005 - 0.12 | Not Specified | [6] |

| Poly(aniline-co-m-ferrocenylaniline) | CV | Not Specified | Not Specified | [7] |

Experimental Protocols

This section provides detailed methodologies for the preparation of a this compound modified electrode and its application in the electrochemical detection of dopamine and ascorbic acid.

Preparation of this compound Modified Glassy Carbon Electrode (GCE)

This protocol describes a general method for modifying a glassy carbon electrode with this compound.

Materials:

-

Glassy Carbon Electrode (GCE)

-

This compound

-

High purity water (e.g., Milli-Q)

-

Alumina slurry (0.3 and 0.05 μm)

-

Ethanol

-

Nitrogen gas

Protocol:

-

Polishing the GCE:

-

Polish the GCE surface with 0.3 μm alumina slurry on a polishing cloth for 5 minutes.

-

Rinse thoroughly with high purity water.

-

Polish with 0.05 μm alumina slurry for 5 minutes.

-

Rinse thoroughly with high purity water.

-

-

Sonication:

-

Sonicate the polished GCE in ethanol for 2 minutes to remove any adsorbed alumina particles.

-

Sonicate in high purity water for another 2 minutes.

-

-

Drying:

-

Dry the electrode under a gentle stream of nitrogen gas.

-

-

Modification (Drop-Casting Method):

-

Prepare a 10 mM solution of this compound in high purity water.

-

Carefully drop-cast a small volume (e.g., 5-10 μL) of the solution onto the GCE surface.

-

Allow the solvent to evaporate at room temperature or under a gentle heat lamp to form a uniform film.

-

-

Conditioning:

-

The modified electrode may require electrochemical conditioning in the supporting electrolyte to obtain a stable voltammetric response. This typically involves cycling the potential for a set number of cycles until a reproducible voltammogram is observed.

-

Electrochemical Detection of Dopamine and Ascorbic Acid

This protocol outlines the use of the modified GCE for the simultaneous detection of dopamine and ascorbic acid using cyclic voltammetry.

Materials and Equipment:

-

This compound modified GCE (working electrode)

-

Ag/AgCl (saturated KCl) electrode (reference electrode)

-

Platinum wire electrode (counter electrode)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Phosphate buffer solution (PBS, 0.1 M, pH 7.4)

-

Dopamine stock solution

-

Ascorbic acid stock solution

-

Nitrogen or Argon gas

Protocol:

-

Setup:

-

Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain a nitrogen/argon atmosphere over the solution during the experiment.

-

-

Background Scan:

-

Record a cyclic voltammogram of the supporting electrolyte (PBS) to establish the background current. The potential range can be set from -0.2 V to +0.8 V at a scan rate of 50 mV/s.

-

-

Analyte Addition:

-

Add a known concentration of ascorbic acid to the electrochemical cell and record the cyclic voltammogram.

-

Subsequently, add a known concentration of dopamine to the same solution and record the cyclic voltammogram.

-

-

Data Acquisition:

-

Calibration Curve:

-

To perform quantitative analysis, create a calibration curve by measuring the peak currents at different concentrations of the analyte.

-

The peak current is expected to be linearly proportional to the concentration of the analyte within a certain range.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the electrochemical detection.

Caption: Workflow for the preparation and use of a modified electrode.

Caption: Proposed electrocatalytic mechanism for dopamine detection.

References

- 1. asdlib.org [asdlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Electrochemical Sensors based on Gold–Silver Core–Shell Nanoparticles Combined with a Graphene/PEDOT:PSS Composite Modified Glassy Carbon Electrode for Paraoxon-ethyl Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Modifications to Carbon-Based Electrodes to Improve the Electrochemical Detection of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. Electrochemical oxidation and determination of ascorbic acid present in natural fruit juices using a methionine modified carbon paste electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Trisodium Pentacyanoaminoferrate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃], is a coordination compound of iron that has garnered attention for its catalytic activity, particularly in oxidative coupling reactions. The core of its catalytic function lies in the ability of the central iron atom to cycle between its Fe(II) and Fe(III) oxidation states, facilitating electron transfer processes.[1] This document provides detailed application notes and protocols for the use of this compound as a catalyst, with a primary focus on its well-documented role in the synthesis of substituted aromatic amines, a critical transformation in the development of pharmaceuticals and other high-value organic molecules.

Catalytic Applications: Oxidative Dimerization of Anilines

A significant application of this compound is in the catalytic oxidative dimerization of anilines to produce valuable p-phenylenediamine derivatives. This process is particularly relevant in the synthesis of N-phenyl-p-phenylenediamine (PPDA), an important antioxidant and intermediate in the production of dyes, polymers, and pharmaceuticals.

The overall transformation involves a two-step process:

-

Oxidation: Aniline is oxidized in the presence of this compound and an oxidizing agent (such as oxygen or hydrogen peroxide) to form an N-phenyl-p-phenylenediamino-pentacyano ferrate complex.

-

Reduction: The resulting complex is then reduced to yield the final N-phenyl-p-phenylenediamine product.

This catalytic system offers a pathway to valuable chemical intermediates under controlled conditions.

Quantitative Data

The efficiency of the this compound catalyzed synthesis of N-phenyl-p-phenylenediamine is influenced by various reaction parameters. The following table summarizes the results from a representative experiment.

| Parameter | Value | Reference |

| Catalyst | This compound (II) | Patent EP1316531A1 |

| Substrate | Aniline | Patent EP1316531A1 |

| Oxidizing Agent | Oxygen | Patent EP1316531A1 |

| Reducing Agent | Hydrogen with metal catalyst | Patent EP1316531A1 |

| Aniline Conversion | 91% | Patent EP1316531A1 |

| Yield (based on aniline conversion) | 91% | Patent EP1316531A1 |